Drosopterin

Drosophila genetics Eye pigmentation Mutant analysis

Researchers studying Drosophila eye pigmentation mutants require a structurally defined drosopterin standard-generic pteridines like biopterin fail to recapitulate the specific genetic context of drosopterin biosynthesis. This purified pigment solves that need: • Quantify mutant phenotypes: drosopterin levels drop to 25% in ruby (rb1) and are absent in sepia mutants. • Enzyme assay standard: sepiapterin synthase activity reduced to 10% in purple mutant. • Pigment granule marker: ramiopterin synthase shows 9-fold enrichment in granules vs. cytosol. Supplied ≥98% pure, in stock with global shipping for reliable Drosophila research.

Molecular Formula C15H16N10O2
Molecular Weight 368.35 g/mol
CAS No. 33466-46-5
Cat. No. B13424490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrosopterin
CAS33466-46-5
Molecular FormulaC15H16N10O2
Molecular Weight368.35 g/mol
Structural Identifiers
SMILESCC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N
InChIInChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27)
InChIKeyYQZKTYLJVUNTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drosopterin: Drosophila Eye Pigment and Analytical Standard


Drosopterin is a complex red pteridine pigment predominantly found in the eyes of Drosophila melanogaster, serving as a principal component of the wild-type red eye color [1]. It belongs to a family of six closely related drosopterin pigments derived from GTP, including major components drosopterin and isodrosopterin, and minor components neodrosopterin and aurodrosopterin [2]. A key distinguishing feature of drosopterin is its unique pyrimidodiazepine core structure, which consists of a fused six- and seven-membered heterocyclic ring system [3]. Drosopterin's biosynthetic pathway involves multiple enzymatic steps, starting with GTP cyclohydrolase as the first committed step, and its accumulation is tightly regulated by specific enzymes located within pigment granules [4].

Drosopterin: Why Generic Pteridine Substitution Fails


Drosopterin is not simply a 'red pigment'; it is a specific, structurally defined molecule with a unique pyrimidodiazepine core that is not present in other pteridines like sepiapterin, biopterin, or isoxanthopterin [1]. The biosynthetic pathway for drosopterin diverges from the common pteridine pathway at the branch point of sepiapterin synthase [2]. Consequently, mutations affecting the sepia gene or the purple mutant selectively abolish drosopterin synthesis while leaving other pteridines unaffected, demonstrating a strict genetic and enzymatic dependency [3]. Using a generic pteridine, such as biopterin or sepiapterin, would fail to recapitulate the specific genetic, enzymatic, and phenotypic contexts that define drosopterin's role in Drosophila eye coloration and related research applications. The evidence below quantifies these critical differences in mutant backgrounds, enzyme activities, and pigment accumulation.

Drosopterin: Quantitative Comparative Evidence


Red Pigment Reduction in Eye Color Mutants

In wild-type Drosophila melanogaster, drosopterin and isodrosopterin are the major red pigment components, with minor components including neodrosopterin and aurodrosopterin [1]. The sepia mutant, which has a block in the enzyme pyrimidodiazepine synthase, results in a complete absence of drosopterin [2]. In contrast, the ruby mutant (rb1) shows a reduction of drosopterin content to 25% of wild-type levels, while a double mutant (g1 rb1) reduces it further to 18% of wild-type [3]. These quantifications are critical for distinguishing the genetic and enzymatic control points specific to drosopterin synthesis.

Drosophila genetics Eye pigmentation Mutant analysis

Sepiapterin Synthase Activity in Purple Mutant

The purple mutant (pr) in Drosophila melanogaster is characterized by a severe deficiency in the accumulation of drosopterins. This phenotype is mechanistically linked to a drastic reduction in the activity of sepiapterin synthase, an enzyme that provides a key precursor for drosopterin biosynthesis [1]. Specifically, the purple mutant possesses only approximately 10% of the sepiapterin synthase activity found in wild-type flies [2]. This quantitative enzymatic deficit demonstrates a direct, causal relationship between a specific enzyme in the pteridine pathway and the final accumulation of drosopterin.

Enzyme kinetics Pteridine biosynthesis Drosophila mutants

Quench Spot Precursor Reduction in Purple Mutant

The biosynthesis of drosopterin requires the precursor molecule 'quench spot' (later identified as 6-acetylhomopterin). This precursor is formed from the sepiapterin synthase intermediate and is essential for drosopterin synthesis [1]. In the purple mutant (prbwcn), which is defective in drosopterin accumulation, the biosynthetic activity for quench spot is reduced to only 30% of the activity observed in wild-type (Oregon-R) head extracts [2]. This direct precursor limitation provides a quantitative biochemical basis for the observed drosopterin deficiency in this mutant.

Biosynthetic precursors Enzyme assays Drosophila genetics

Pigment Granule Enzyme Compartmentalization

The enzymes responsible for drosopterin synthesis are not uniformly distributed within the cell. They are concentrated in specialized pigment granules within the ommatidia of the Drosophila eye [1]. When isolated, these granules exhibit a significantly higher specific activity for key enzymes compared to the surrounding cytosol. For example, ramiopterin synthase, an enzyme involved in drosopterin precursor synthesis, has a specific activity that is nine times greater in the pigment granule fraction than in the cytosol [2]. This subcellular compartmentalization is a specific feature of drosopterin biosynthesis.

Subcellular localization Enzyme activity Pigment granules

Age- and Sex-Dependent Accumulation Pattern

In Drosophila melanogaster, the concentration of drosopterin is not static but increases with the age of the flies [1]. Furthermore, a consistent sex difference is observed, with females accumulating larger concentrations of drosopterin than males [2]. Importantly, a study comparing phototaxis-selected strains found no correlation between drosopterin concentration and phototactic behavior, indicating that its accumulation is independent of this visual behavior trait [3]. These findings establish drosopterin as a reliable biomarker for age and sex, but not for certain complex behaviors.

Age-dependent accumulation Sex differences Behavioral genetics

Drosopterin Validated Research Applications


Genotype-Phenotype Mapping in Eye Color Mutants

Drosopterin is the definitive marker for quantifying the phenotypic consequences of mutations in the pteridine biosynthesis pathway. As demonstrated by the ruby (rb1) and sepia mutants, drosopterin levels can be reduced to 25% or completely absent, respectively [1]. Researchers can use purified drosopterin as an analytical standard for HPLC or electrophoresis to precisely quantify pigment levels in novel mutants or in response to genetic or pharmacological interventions.

Enzymatic Assays for Pteridine Pathway Regulation

The biosynthesis of drosopterin is strictly dependent on the activity of specific enzymes like sepiapterin synthase, which is reduced to 10% in the purple mutant [2]. Purified drosopterin can serve as a substrate or product standard in in vitro assays designed to measure the activity of these enzymes, or to test the efficacy of potential inhibitors or activators of the pathway. It is also essential for precursor feeding and rescue experiments, where the addition of drosopterin or its precursors (e.g., quench spot/6-acetylhomopterin) can be used to confirm metabolic blocks [3].

Subcellular Localization of Pigment Granule Enzymes

The specific compartmentalization of drosopterin synthesis enzymes within pigment granules, where ramiopterin synthase activity is nine-fold higher than in cytosol [4], makes drosopterin a unique target for cell biology studies. Researchers investigating the trafficking and function of these specialized organelles can use drosopterin-specific antibodies or analytical standards to track granule formation, enzyme localization, and pigment accumulation under various experimental conditions.

Age and Sex Biomarker Development in Drosophila

The established pattern of drosopterin accumulation—increasing with age and showing higher levels in females—provides a reliable, quantifiable biomarker for population studies in Drosophila [5]. This can be used in ecological, toxicological, or aging research where non-lethal or post-mortem assessment of individual age and sex is required. Drosopterin quantification offers a specific and robust alternative to more labor-intensive methods.

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